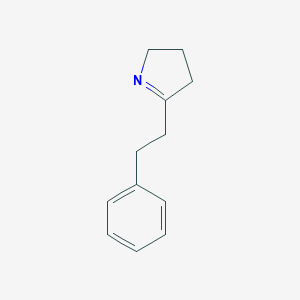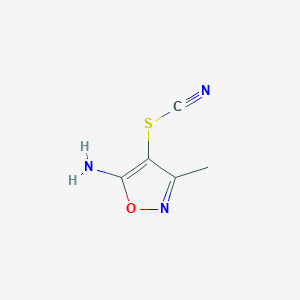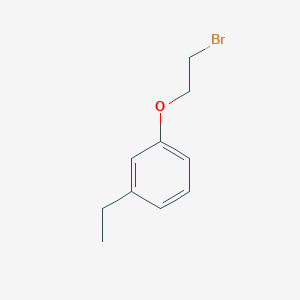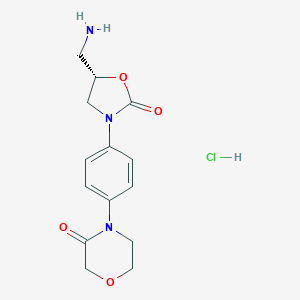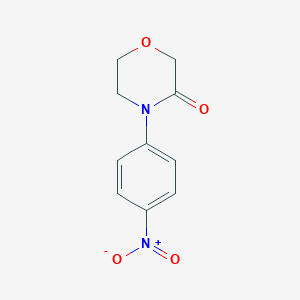
4-(4-硝基苯基)吗啉-3-酮
概述
描述
“4-(4-Nitrophenyl)morpholin-3-one” is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography . It is a reagent used in the preparation of various Morpholine based pharmaceuticals .
Synthesis Analysis
The synthesis of “4-(4-Nitrophenyl)morpholin-3-one” involves condensing 4-chloro nitrobenzene and morpholine, and then oxidizing 4-(4-nitrophenyl)morpholine using inexpensive sodium chlorite to achieve a good yield of the corresponding 4-(4-nitrophenyl)morpholin-3-one .Molecular Structure Analysis
The molecular formula of “4-(4-Nitrophenyl)morpholin-3-one” is C10H10N2O4 . Its average mass is 222.197 Da and its monoisotopic mass is 222.064056 Da .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “4-(4-Nitrophenyl)morpholin-3-one” is the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite .Physical And Chemical Properties Analysis
“4-(4-Nitrophenyl)morpholin-3-one” has a density of 1.4±0.1 g/cm3, a boiling point of 516.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.9±3.0 kJ/mol and its flash point is 266.4±28.7 °C . It has a molar refractivity of 54.7±0.3 cm3, 6 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .科学研究应用
合成和生物活性
- 生物活性化合物的合成:4-(4-硝基苯基)吗啉-3-酮在各种生物活性化合物的合成中起着重要作用,特别是在癌症研究的背景下。它是抗癌研究中小分子抑制剂的关键组成部分,其衍生物展示出潜在的生物活性(Wang et al., 2016)。
化学过程开发
- 新型硝化过程:已开发出一种用于生产4-(4-甲氧基-3-硝基苯基)吗啉的新型硝化过程,这是一种相关化合物。该过程显著提高了产量、产能、减少废物和操作简易性,突显了吗啉衍生物的化学多样性(Zhang et al., 2007)。
荧光探针和成像
- 荧光探针的开发:吗啉衍生物,包括带有硝基苯基的衍生物,已被用于开发用于检测肿瘤细胞缺氧的荧光探针。这些探针具有高选择性、敏感性和无细胞毒性等理想特性,在生物医学研究中成像疾病相关缺氧方面具有价值(Feng et al., 2016)。
药物应用
- 抗微生物活性和分子对接:吗啉衍生物,包括从4-(4-硝基苯基)吗啉-3-酮合成的衍生物,已被评估其抗微生物活性。它们对各种细菌和真菌表现出显著活性。分子对接研究预测其在活性酶位点的高结合亲和力,表明它们作为抗微生物剂的潜力(Janakiramudu et al., 2017)。
催化和反应动力学
- 硝基芳烃的氢化:金支撑的氧化铝纳米线催化剂已被用于4-(4-硝基苯基)吗啉-3-酮及相关化合物的氢化。这一过程在制药工业中生产芳香胺方面具有重要意义,展示了吗啉衍生物在工业催化中的作用(Shanmugaraj et al., 2020)。
癌症研究
- 诱导癌细胞凋亡:吗啉-3-酮衍生物,包括带有硝基苯基的衍生物,已被证明能够诱导肺癌细胞凋亡。这些化合物提高了P53和Fas蛋白的水平,这些蛋白是细胞生长和凋亡的重要调节因子,表明它们作为抗癌剂的潜力(He et al., 2007)。
一锅法合成技术
- Wittig–SNAr反应:已开发出一种用于合成各种吗啉-3-酮衍生物的一锅法、三组分Wittig–SNAr方法。该方法以其高效性、立体选择性和环保特性而引人注目,在无金属条件下使用水作为溶剂(Xu et al., 2015)。
药物合成优化
- 微反应器中的连续合成:在微反应器中探索了4-(4-硝基苯基)吗啉-3-酮的连续生产,优化了合成药物中间体的工艺条件。这代表了药物生产过程效率和可扩展性的重大进展 (Pereira et al., 2021)。
安全和危害
“4-(4-Nitrophenyl)morpholin-3-one” causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
未来方向
The future directions of “4-(4-Nitrophenyl)morpholin-3-one” could involve its use in the synthesis of nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer . The synthesis can be done by pegylation, which attaches polyethylene glycol molecules to the molecule’s surface .
属性
IUPAC Name |
4-(4-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMGEFWSGOTGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466164 | |
| Record name | 4-(4-nitrophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)morpholin-3-one | |
CAS RN |
446292-04-2 | |
| Record name | 4-(4-Nitrophenyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446292-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)-morpholin-3-ON | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446292042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-nitrophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Nitrophenyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

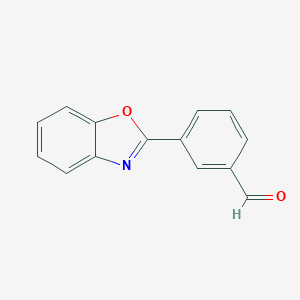
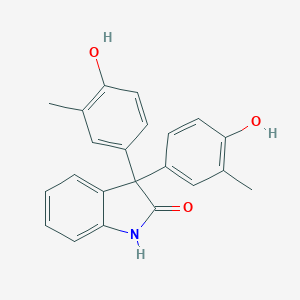
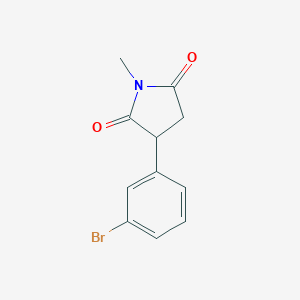
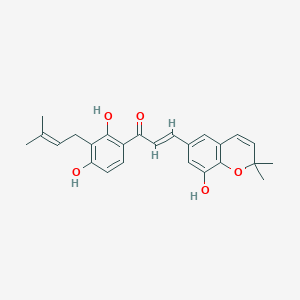
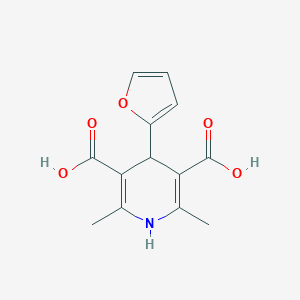
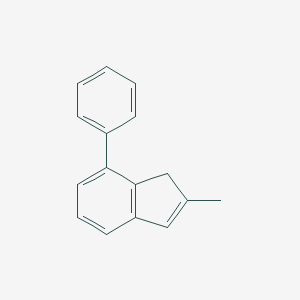
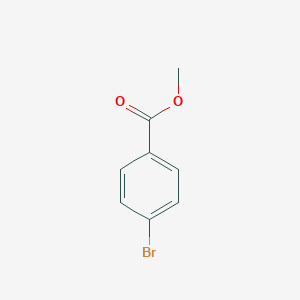
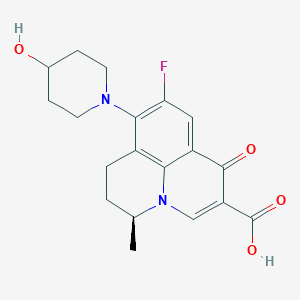
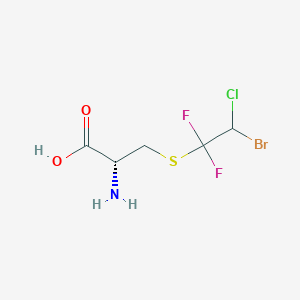
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
